1-(3,4-dimethylphenyl)-1H-pyrrole
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Overview
Description
1-(3,4-Dimethylphenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the nitrogen atom of the pyrrole ring. Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-Dimethylphenyl)-1H-pyrrole can be synthesized through various methods. One common approach involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions. This reaction typically takes place in a water phase, reducing the use of organic solvents and simplifying the operation. The product is then purified through crystallization using an isopropanol-aqueous solution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated pyrroles or other substituted derivatives.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-1H-pyrrole: Similar structure but with methoxy groups instead of methyl groups.
1-(3,4-Dimethylphenyl)-2H-pyrrole: Similar structure but with a different position of the nitrogen atom in the pyrrole ring.
1-(3,4-Dimethylphenyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of a pyrrole ring
Uniqueness
1-(3,4-Dimethylphenyl)-1H-pyrrole is unique due to its specific substitution pattern and the presence of the 3,4-dimethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-10-5-6-12(9-11(10)2)13-7-3-4-8-13/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLKRNGEWADHGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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